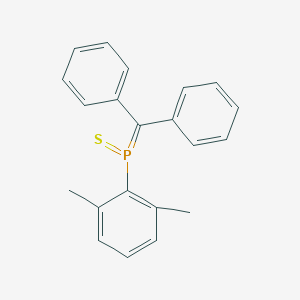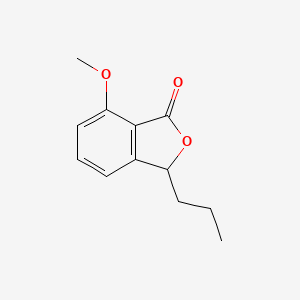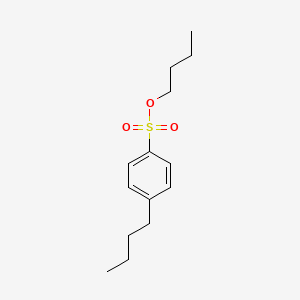![molecular formula C20H25N3OS B14399099 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL CAS No. 89907-41-5](/img/structure/B14399099.png)
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is structurally characterized by a phenothiazine core with a 4-methylpiperazin-1-yl propyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through a series of reactions, including the Goldberg reaction, which involves the formation of the phenothiazine ring.
Attachment of the Side Chain: The side chain is attached using a sodamide reaction with 1-(3-Chloropropyl)-4-Methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL has several scientific research applications:
Wirkmechanismus
The mechanism of action of 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets:
Dopamine Receptors: The compound acts as a dopamine receptor antagonist, particularly at D1 and D2 receptors.
Histamine Receptors: It also exhibits antihistaminergic properties by blocking H1 receptors.
Other Pathways: The compound may interact with other neurotransmitter systems, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prochlorperazine: A phenothiazine derivative with similar antipsychotic properties.
Trifluoperazine: Another phenothiazine compound used in the treatment of schizophrenia.
Fluphenazine: A related compound with antipsychotic effects.
Uniqueness
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL is unique due to its specific side chain and the resulting pharmacological profile. Its combination of dopamine and histamine receptor antagonism distinguishes it from other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
89907-41-5 |
|---|---|
Molekularformel |
C20H25N3OS |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C20H25N3OS/c1-21-12-14-22(15-13-21)10-5-11-23-16-6-2-3-8-18(16)25-19-9-4-7-17(24)20(19)23/h2-4,6-9,24H,5,10-15H2,1H3 |
InChI-Schlüssel |
KTFXVRMKCQWMAV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC(=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



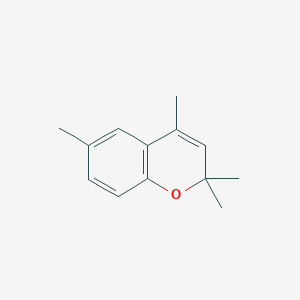
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)

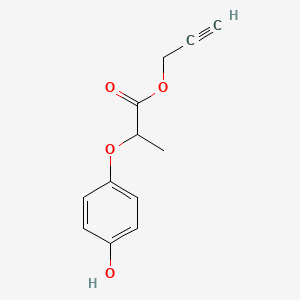
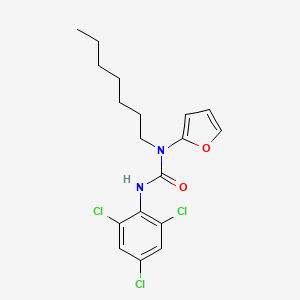


![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
